2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrazole intermediates, followed by their coupling through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- (-)-Carvone
- Quaternary ammonium compounds
Uniqueness
Compared to similar compounds, 2-([1,1’-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer specific properties and applications that are not achievable with other compounds.
Properties
Molecular Formula |
C28H25N5O3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H25N5O3/c1-3-22-18(2)29-28(31-27(22)35)33-25(17-23(32-33)24-10-7-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-5-4-6-9-20/h4-15,17H,3,16H2,1-2H3,(H,30,34)(H,29,31,35) |
InChI Key |
RNTDFGBCZPQVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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